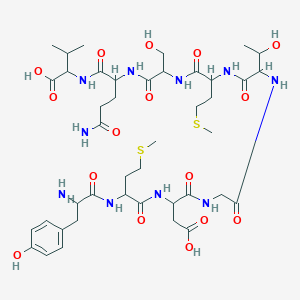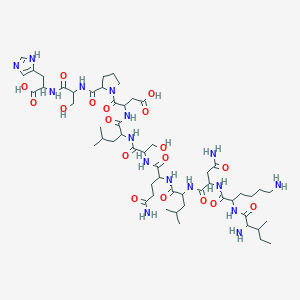
4,7-Dichloro-2,1,3-benzothiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,1,3-Benzothiadiazole, 4,7-dichloro- is a derivative of 2,1,3-benzothiadiazole, a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole. This compound is known for its strong electron-withdrawing properties, making it a valuable building block in the synthesis of various organic materials, including light-emitting diodes, organic solar cells, and organic field-effect transistors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,1,3-Benzothiadiazole, 4,7-dichloro- can be synthesized through the bromination of 2,1,3-benzothiadiazole, followed by a substitution reaction to introduce chlorine atoms at the 4 and 7 positions. The bromination is typically performed using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, under reflux conditions . The resulting 4,7-dibromo-2,1,3-benzothiadiazole is then treated with a chlorinating agent, such as thionyl chloride, to yield 2,1,3-benzothiadiazole, 4,7-dichloro- .
Industrial Production Methods
Industrial production of 2,1,3-benzothiadiazole, 4,7-dichloro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and yields .
Análisis De Reacciones Químicas
Types of Reactions
2,1,3-Benzothiadiazole, 4,7-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be reduced back to its precursor, 1,2-diaminobenzene, under reducing conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form larger π-conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of base and solvent like toluene or THF.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Reduction Products: 1,2-diaminobenzene.
Coupling Products: Larger π-conjugated systems and polymers.
Aplicaciones Científicas De Investigación
2,1,3-Benzothiadiazole, 4,7-dichloro- has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,1,3-benzothiadiazole, 4,7-dichloro- is primarily based on its strong electron-withdrawing properties. This characteristic allows it to stabilize negative charges and participate in various electron transfer processes. The compound interacts with molecular targets through π-π stacking and hydrogen bonding, influencing the electronic properties of the resulting materials .
Comparación Con Compuestos Similares
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, known for its aromaticity and electron-withdrawing properties.
4,7-Dibromo-2,1,3-benzothiadiazole: A brominated derivative used in similar applications.
2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester): Used in Suzuki-Miyaura cross-coupling reactions.
Uniqueness
2,1,3-Benzothiadiazole, 4,7-dichloro- is unique due to the presence of chlorine atoms, which enhance its electron-withdrawing ability and reactivity in substitution reactions. This makes it a versatile building block for the synthesis of various advanced materials .
Propiedades
Número CAS |
2207-34-3 |
|---|---|
Fórmula molecular |
C6H2Cl2N2S |
Peso molecular |
205.06 g/mol |
Nombre IUPAC |
4,7-dichloro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6H2Cl2N2S/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H |
Clave InChI |
MUSCKZMSNWPOOI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NSN=C2C(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3'-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12117079.png)




![Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyriMidine-7-carboxylate](/img/structure/B12117112.png)

![5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro-](/img/structure/B12117124.png)


![1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazoline](/img/structure/B12117134.png)
![4(5H)-Thiazolone, 2-[3-(2-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-](/img/structure/B12117152.png)
